molecular formula C20H36ClNOS B611077 (R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride CAS No. 54767-71-4

(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride

Cat. No.: B611077
CAS No.: 54767-71-4
M. Wt: 374.024
InChI Key: JRJJHIUHSILDOH-ZHXLSBKVSA-N
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Description

(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride is a complex organic compound that features a benzyl alcohol core substituted with an isopropylthio group and an octylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride typically involves multiple steps:

    Formation of the Benzyl Alcohol Core: The initial step involves the synthesis of the benzyl alcohol core, which can be achieved through the reduction of benzaldehyde using a reducing agent such as sodium borohydride.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction, where an isopropylthiol reacts with a suitable leaving group on the benzyl alcohol core.

    Attachment of the Octylaminoethyl Side Chain: The final step involves the attachment of the octylaminoethyl side chain through a nucleophilic substitution reaction, where an octylamine reacts with an appropriate electrophile on the benzyl alcohol core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the isopropylthio group or to convert the benzyl alcohol to a benzylamine.

    Substitution: The isopropylthio and octylaminoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine, de-thiolated benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating enzyme-substrate interactions and receptor-ligand binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of (R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The isopropylthio group and the octylaminoethyl side chain may interact with enzymes or receptors, modulating their activity. The benzyl alcohol core may also play a role in the compound’s overall activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: A simpler compound with a benzyl alcohol core but lacking the isopropylthio and octylaminoethyl groups.

    4-(Isopropylthio)benzyl Alcohol: Similar to the target compound but without the octylaminoethyl side chain.

    alpha-(1-(Octylamino)ethyl)benzyl Alcohol: Similar to the target compound but without the isopropylthio group.

Uniqueness

(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride is unique due to the combination of its structural features. The presence of both the isopropylthio group and the octylaminoethyl side chain provides distinct chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

54767-71-4

Molecular Formula

C20H36ClNOS

Molecular Weight

374.024

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20-;/m0./s1

InChI Key

JRJJHIUHSILDOH-ZHXLSBKVSA-N

SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Suloctidil HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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